2-(chloromethyl)-5-fluoro-1H-benzimidazole
Overview
Description
2-(chloromethyl)-5-fluoro-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a chloromethyl group at the 2-position and a fluorine atom at the 5-position. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of therapeutic targets due to their structural features and electron-rich environment .
Mode of Action
Benzimidazole derivatives are known to bind to their targets, causing changes that result in a broad spectrum of bioactivities . For instance, some benzimidazole derivatives have been found to exhibit antimicrobial activity .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways due to their interaction with different targets .
Pharmacokinetics
For instance, compartmental pharmacokinetic models can be used to understand and predict the time-course of a drug within the body .
Result of Action
Benzimidazole derivatives have been found to exhibit a broad spectrum of bioactivities, including antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and presence of other substances can affect the activity of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-5-fluoro-1H-benzimidazole typically involves the cyclization of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(chloromethyl)-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzimidazole N-oxides and reduction to form benzimidazole derivatives with altered electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.
Oxidation Products: Benzimidazole N-oxides.
Reduction Products: Reduced benzimidazole derivatives.
Scientific Research Applications
2-(chloromethyl)-5-fluoro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Comparison with Similar Compounds
2-(chloromethyl)-1H-benzimidazole: Lacks the fluorine atom, resulting in different biological activity and chemical properties.
5-fluoro-1H-benzimidazole: Lacks the chloromethyl group, affecting its reactivity and applications.
Uniqueness: 2-(chloromethyl)-5-fluoro-1H-benzimidazole is unique due to the presence of both the chloromethyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its versatility in various applications compared to its analogs .
Properties
IUPAC Name |
2-(chloromethyl)-6-fluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFCWWHNSUKYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465734 | |
Record name | 2-(chloromethyl)-5-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156144-42-2 | |
Record name | 2-(chloromethyl)-5-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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